

Spectroscopic Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Overview

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Compound of Interest

Compound Name: 3-Bromo-6-ethoxyquinolin-2-amine

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This technical guide provides a detailed analysis of the anticipated nuclear magnetic resonance (NMR) spectral data for the compound **3-Bromo-6-ethoxyquinolin-2-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental ^1H and ^{13}C NMR data for **3-Bromo-6-ethoxyquinolin-2-amine**, this guide offers a robust, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information presented herein serves as a valuable resource for the identification and characterization of this and related quinoline derivatives.

Anticipated ^1H NMR Spectral Data

The proton NMR spectrum of **3-Bromo-6-ethoxyquinolin-2-amine** is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the ethoxy substituent, and the amine group. The anticipated chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	~7.8 - 8.2	Singlet	-
H-5	~7.2 - 7.6	Doublet	~8.0 - 9.0
H-7	~7.0 - 7.4	Doublet of doublets	~8.0 - 9.0, ~2.0 - 3.0
H-8	~7.5 - 7.9	Doublet	~2.0 - 3.0
-NH ₂	~5.0 - 6.0	Broad Singlet	-
-OCH ₂ CH ₃	~4.0 - 4.3	Quartet	~7.0
-OCH ₂ CH ₃	~1.3 - 1.6	Triplet	~7.0

Anticipated ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are outlined below.

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	~155 - 160
C-3	~110 - 115
C-4	~135 - 140
C-4a	~145 - 150
C-5	~120 - 125
C-6	~150 - 155
C-7	~115 - 120
C-8	~125 - 130
C-8a	~140 - 145
-OCH ₂ CH ₃	~60 - 65
-OCH ₂ CH ₃	~14 - 16

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like **3-Bromo-6-ethoxyquinolin-2-amine**.

Sample Preparation:

- Approximately 5-10 mg of the solid sample of **3-Bromo-6-ethoxyquinolin-2-amine** is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube.
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

¹H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
 - Acquisition Time: Approximately 2-4 seconds.
 - Relaxation Delay: A delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.

¹³C NMR Spectroscopy:

- Instrument: The same high-resolution NMR spectrometer is used.
- Parameters:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is used.
 - Spectral Width: A spectral width of approximately 200-240 ppm is set to cover the full range of carbon chemical shifts.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.
- For ^1H NMR, the integrals of the signals are determined to provide information on the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.

Molecular Structure

The chemical structure of **3-Bromo-6-ethoxyquinolin-2-amine** is depicted in the following diagram.

Caption: Chemical structure of **3-Bromo-6-ethoxyquinolin-2-amine**.

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